molecular formula C18H16O7 B1248126 hyperxanthone C

hyperxanthone C

Cat. No.: B1248126
M. Wt: 344.3 g/mol
InChI Key: GONMHOQVFDWXLV-UHFFFAOYSA-N
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Description

However, the evidence extensively covers structurally and functionally related hyperxanthones (e.g., hyperxanthone E, A, and F) and other xanthones, enabling a comparative analysis of their properties. This article will focus on hyperxanthone E (the most well-documented compound in the evidence) and compare it with similar xanthones, including prenylated, glycosylated, and sulfonated derivatives.

Hyperxanthone E is a prenylated xanthone isolated from Hypericum calycinum cell cultures. Its biosynthesis involves the enzyme HcPT, a membrane-bound prenyltransferase that catalyzes regiospecific C-8 prenylation of 1,3,6,7-tetrahydroxyxanthone . Elicitor-treated H. calycinum cultures accumulate hyperxanthone E intracellularly, peaking at 4 mg·g⁻¹ dry weight 20 hours post-induction . Structurally, hyperxanthone E features a xanthone core (a tricyclic aromatic system) with hydroxyl and prenyl substitutions (Figure 1A) .

Properties

Molecular Formula

C18H16O7

Molecular Weight

344.3 g/mol

IUPAC Name

2,3,6,8-tetrahydroxy-1-(2-hydroxy-3-methylbut-3-enyl)xanthen-9-one

InChI

InChI=1S/C18H16O7/c1-7(2)10(20)5-9-15-14(6-12(22)17(9)23)25-13-4-8(19)3-11(21)16(13)18(15)24/h3-4,6,10,19-23H,1,5H2,2H3

InChI Key

GONMHOQVFDWXLV-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(CC1=C(C(=CC2=C1C(=O)C3=C(C=C(C=C3O2)O)O)O)O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis of Hyperxanthone E and Related Xanthones

Structural Comparison

Xanthones vary in substituents (hydroxyl, methoxy, prenyl, glycosyl, or sulfonate groups) and oxidation patterns, which critically influence bioactivity. Key compounds are compared below:

Compound Core Structure Substituents Source Key References
Hyperxanthone E Xanthone 1,3,6,7-tetrahydroxy, C-8 prenyl H. calycinum
Biyouxanthone D Xanthone Polyprenylated Hypericum perforatum
Gambogic acid Xanthone Caged polyprenylated structure Garcinia hanburyi
Swertianolin Xanthone 1,5-dihydroxy-3-methoxy, C-8 glycosyl Swertia paniculata
Hyperxanthone A Xanthone Not fully described; likely prenylated Hypericum sampsonii
1,3-Dihydroxy-5-methoxyxanthone-4-sulfonate Xanthone Sulfonate at C-4 H. sampsonii

Key Structural Insights :

  • Prenylation : Hyperxanthone E and biyouxanthone D are prenylated, but biyouxanthone D has multiple prenyl groups, enhancing lipophilicity and membrane interaction .
  • Glycosylation: Swertianolin’s C-8 glycosyl group improves water solubility, contrasting with hyperxanthone E’s hydrophobic prenyl chain .
  • Sulfonation: Sulfonated xanthones (e.g., in H.

Enzymatic Differences :

  • HcPT in H. calycinum is regiospecific for C-8 prenylation, while IDT (isoliquiritigenin-3′-dimethylallyltransferase) from Morus alba prenylates 1,3,6,7-tetrahydroxyxanthone at C-2, yielding neuroprotective derivatives .

Activity Trends :

  • Prenylated xanthones (e.g., hyperxanthone E, gambogic acid) show strong cytotoxicity and anti-inflammatory effects due to enhanced cell permeability.
  • Glycosylated xanthones (e.g., swertianolin) prioritize neuroprotection and hepatoprotection via antioxidant mechanisms.
Pharmacological Potential and Challenges
  • Gambogic acid : Advanced in preclinical cancer studies but exhibits toxicity, necessitating targeted delivery systems .
  • Sulfonated xanthones : Underexplored; sulfonate groups may enhance binding to charged therapeutic targets .

Q & A

Basic: How is hyperxanthone C structurally characterized, and what analytical methods are used for its identification?

This compound is a prenylated xanthone derivative with the molecular formula C₁₉H₁₈O₇ (molecular weight: 358.39) . Its structure includes a xanthone core substituted with hydroxyl and prenyl groups, specifically identified as 2,3,6,8-tetrahydroxy-1-(2-hydroxy-3-methyl-3-butenyl)xanthone . Key analytical methods include:

  • NMR spectroscopy : Used to resolve its stereochemistry and confirm substitution patterns (e.g., ¹H and ¹³C NMR at 600 MHz, referencing solvent peaks like [D6]acetone) .
  • High-performance liquid chromatography (HPLC) : Paired with mass spectrometry (HPLC-MS) for quantification and purity assessment, as demonstrated in studies of related xanthones like hyperxanthone E .

Basic: Which plant species are known to biosynthesize this compound, and what are its ecological roles?

This compound is primarily isolated from Hypericum sampsonii (whole herb) and H. scabrum . Its production in Hypericum spp. is hypothesized to function as a phytoalexin , defending against microbial pathogens or environmental stress, similar to hyperxanthone E in elicited H. calycinum cell cultures .

Basic: What is the hypothesized biosynthetic pathway for this compound in Hypericum species?

While the exact pathway remains unresolved, this compound is proposed to derive from 1,3,6,7-tetrahydroxyxanthone via prenylation and hydroxylation, analogous to hyperxanthone E and A biosynthesis . Key steps include:

Prenylation : Addition of a prenyl group by enzymes like 8-prenylxanthone-forming prenyltransferase (PT8PX), which localizes to chloroplast envelopes .

Hydroxylation : Subsequent modifications by cytochrome P450 enzymes or oxidases.
Note: Enzymes specific to this compound are yet to be characterized .

Advanced: How might elicitors (e.g., yeast extract) be used to enhance this compound production in cell cultures?

In H. calycinum, yeast extract elicitation induces hyperxanthone E biosynthesis, with transcript levels of HcPT (prenyltransferase) and HcCNL (benzoyl-CoA ligase) peaking 8 hours post-elicitation . For this compound:

  • Experimental design : Monitor temporal changes in transcript levels (via RT-PCR) and metabolite accumulation (via HPLC-MS) after elicitor treatment.
  • Key parameters : Optimize elicitor concentration (e.g., 0.1–1.0 mg/mL yeast extract) and sampling intervals (e.g., 0–24 hours) .

Advanced: What methodological challenges arise in quantifying this compound in complex plant matrices?

Challenges include:

  • Co-elution with analogs : this compound may co-elute with structurally similar compounds (e.g., hyperxanthone F) during HPLC. Mitigation requires gradient optimization and tandem MS/MS for selective ion monitoring .
  • Low abundance : Enrichment via solid-phase extraction (SPE) or preparative TLC is often necessary .
  • Stability : Degradation under light or heat necessitates storage at –80°C and analysis in amber vials .

Advanced: How do contradictions in reported biosynthetic pathways for prenylated xanthones impact this compound research?

Discrepancies exist in the roles of prenyltransferases (e.g., PT8PX vs. PTpat) across studies . For this compound:

  • Resolution strategies : Use heterologous expression systems (e.g., E. coli or yeast) to test candidate enzymes’ activity toward 1,3,6,7-tetrahydroxyxanthone .
  • Data reconciliation : Compare transcriptomic data from hyperxanthone-producing species (e.g., H. sampsonii vs. H. calycinum) to identify conserved biosynthetic genes .

Advanced: What transcriptomic approaches are suitable for identifying genes involved in this compound biosynthesis?

  • RNA-Seq : Profile gene expression in this compound-rich tissues (e.g., elicited cell cultures) versus controls. Focus on differentially expressed oxidoreductases and prenyltransferases .
  • Co-expression analysis : Identify genes clustered with known xanthone biosynthesis markers (e.g., HcCNL) using tools like WGCNA .
  • Functional validation : Use CRISPR/Cas9 or RNAi to knockout candidate genes and assess metabolite loss via HPLC-MS .

Advanced: How can researchers address inconsistencies in this compound’s reported bioactivity data?

Contradictions in bioactivity studies (e.g., antioxidant vs. antimicrobial potency) may stem from:

  • Variability in plant sources : Chemotypic differences between Hypericum populations .
  • Assay conditions : Standardize protocols (e.g., MIC assays with fixed inoculum sizes) and include positive controls (e.g., gallic acid for antioxidant assays) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
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